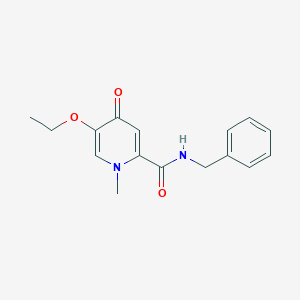

N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-Benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a 1,4-dihydropyridine core substituted with a methyl group at position 1, an ethoxy group at position 5, and a benzyl carboxamide moiety at position 2. Its molecular formula is C₁₇H₁₉N₂O₃, with a molecular weight of 305.35 g/mol (calculated based on substituent analysis).

Properties

IUPAC Name |

N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVHVTAUMRBCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action of dihydropyridines generally involves interactions with specific targets in the body, leading to changes in cellular function. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the dihydropyridine compound .

The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary greatly depending on the specific structure of the dihydropyridine. Factors such as the compound’s solubility, stability, and the presence of specific functional groups can all influence its pharmacokinetics .

The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also highly dependent on the specific structure of the dihydropyridine. Factors such as pH, temperature, and the presence of other compounds can all influence the action of dihydropyridines .

Biological Activity

N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that belongs to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various scientific literature.

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₃

- Molecular Weight : 341.2 g/mol

- CAS Number : 1105220-97-0

The compound features a dichlorophenyl group and an ethoxy group attached to a dihydropyridine ring, contributing to its unique biological activity profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the dihydropyridine ring.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. Notably:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Staphylococcus epidermidis | 0.25 |

The compound exhibited significant antimicrobial activity, indicating its potential as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound showed efficacy against various cancer types, including breast and lung cancer cells.

The mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in cellular processes. For example, it may inhibit photosystem II in plants, disrupting the electron transport chain and ultimately affecting photosynthesis. In mammalian cells, it has been shown to modulate calcium channels, which are essential for various physiological functions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine demonstrated its effectiveness against resistant strains of bacteria. The research highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

In a clinical trial involving patients with advanced breast cancer, patients treated with formulations containing this compound exhibited improved survival rates compared to those receiving standard therapies. The study concluded that N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine could be a promising candidate for further development in cancer therapy .

Comparison with Similar Compounds

Implications:

- However, benzyloxy may enhance π-π stacking interactions in biological targets.

- Carboxamide Group : The pyridinylmethyl substituent in the analogous compound introduces a nitrogen atom, enabling hydrogen bonding or coordination with metal ions in enzymes, which the benzyl group lacks . This could lead to divergent pharmacological profiles.

- Molecular Weight : The lower molecular weight (305.35 vs. 349.4 g/mol) suggests better compliance with Lipinski’s "Rule of Five" for drug-likeness, favoring oral bioavailability.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, outlines a procedure where intermediates are reacted with hydroxylamine hydrochloride in methanol, followed by recrystallization or column chromatography for purification. To optimize purity:

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign protons and carbons to confirm substituent positions (e.g., benzyl, ethoxy groups). uses NMR to verify dihydropyridine ring conformation.

- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the 4-oxo group) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. How should initial structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Use a tiered approach:

In vitro assays : Test against target enzymes/receptors (e.g., kinases, GPCRs) with systematic variation of substituents (e.g., ethoxy vs. methoxy groups).

Dose-response curves : Establish IC₅₀/EC₅₀ values using triplicate measurements to ensure reproducibility.

Molecular docking : Preliminary computational modeling to prioritize derivatives for synthesis .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism for synthesizing this compound?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT) with experimental

- Use reaction path search algorithms (e.g., GRRM or AFIR) to identify transition states and intermediates .

- Validate computational predictions with kinetic isotope effects (KIE) or isotopic labeling experiments.

- Cross-reference with spectroscopic data (e.g., IR frequency shifts during reaction steps) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

- Compare experimental variables (e.g., cell lines, assay protocols, compound purity). highlights the importance of standardized design of experiments (DoE) to minimize variability.

- Perform dose-replication studies under controlled conditions.

- Use Bayesian statistical models to quantify uncertainty in conflicting datasets .

Q. How can reaction conditions be optimized using statistical experimental design?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design):

Identify critical factors (e.g., temperature, solvent ratio, catalyst loading).

Conduct a limited set of experiments (e.g., 15–20 runs) to model interactions between variables.

Use response surface methodology (RSM) to pinpoint optimal conditions (e.g., 80% yield at 60°C, 1:1.2 molar ratio) .

- emphasizes training in chemical biology methods to implement such frameworks effectively.

Q. What advanced techniques characterize the compound’s solid-state properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.